molecular formula C16H21N3O3 B12169849 tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate

tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate

Cat. No.: B12169849
M. Wt: 303.36 g/mol
InChI Key: CYPGGDDMLJSQOA-UHFFFAOYSA-N
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Description

Tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the indole moiety, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then reacted with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other techniques to improve yield and efficiency.

Chemical Reactions Analysis

Tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors in the body, potentially modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a carbamate group, providing a versatile scaffold for further functionalization and potential biological activity.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

tert-butyl N-[2-(1H-indole-2-carbonylamino)ethyl]carbamate

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-9-8-17-14(20)13-10-11-6-4-5-7-12(11)19-13/h4-7,10,19H,8-9H2,1-3H3,(H,17,20)(H,18,21)

InChI Key

CYPGGDDMLJSQOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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